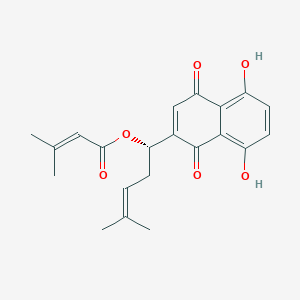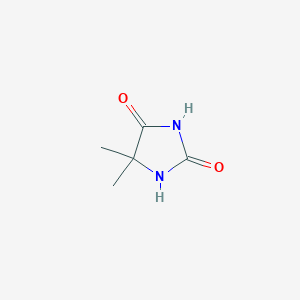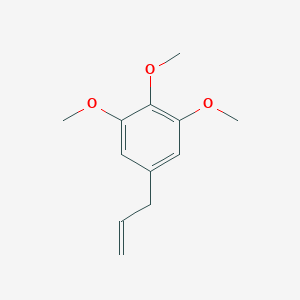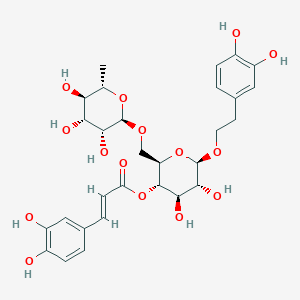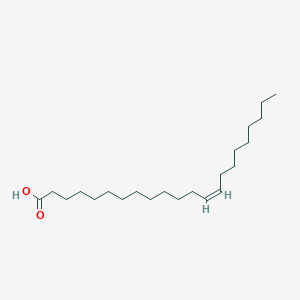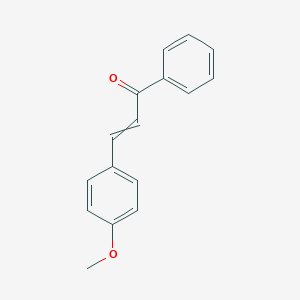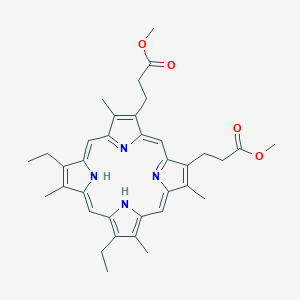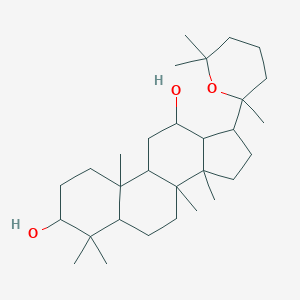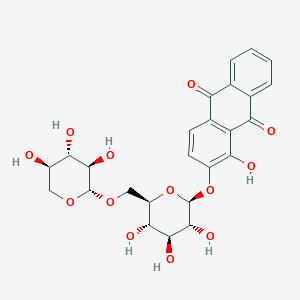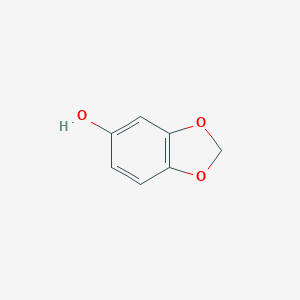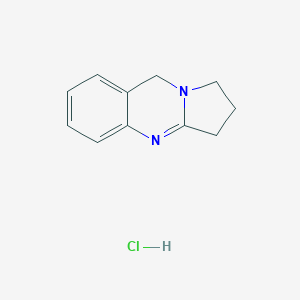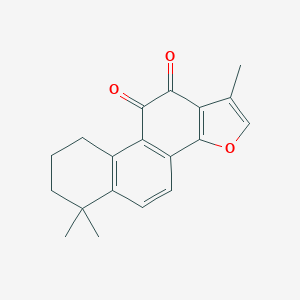
黄曲霉毒素G1
描述
Aflatoxin G1 is a type of mycotoxin produced by certain species of Aspergillus fungi, particularly Aspergillus parasiticus. Mycotoxins are secondary metabolites that can contaminate food crops and pose significant health risks to humans and animals. Aflatoxin G1 is known for its potent carcinogenic properties and is commonly found in various food commodities, including cereals, oilseeds, spices, and nuts .
作用机制
Target of Action
Aflatoxin G1 (AFG1), a member of the aflatoxin family, is a potent carcinogen that primarily targets the liver . It can also cause DNA damage in alveolar type II (AT-II) cells and induce lung adenocarcinoma . The compound’s primary targets are genomic DNA and other functional macromolecules .
Mode of Action
AFG1 interacts with its targets through both covalent and noncovalent interactions . The reactive form of AFG1, known as aflatoxin-8,9-epoxide, is involved in these interactions . This epoxide form can bind to DNA, causing genotoxicity, and to proteins, disrupting normal cellular functions and inhibiting protein, DNA, and RNA synthesis .
Biochemical Pathways
The biochemical pathways affected by AFG1 involve the formation of a reactive epoxide derivative. This derivative can undergo several pathways:
- Conjugation with glutathione (GSH), catalyzed by Glutathione-S-Transferase (GST), leading to excretion as AFB-marcapturate .
- Enzymatic and non-enzymatic conversion into AFB1-8,9-dihydroxydiol, which can be further converted into the dialdehyde form .
- Binding to other macromolecules like proteins or RNA .
Pharmacokinetics
The liver is the primary organ for the metabolism of AFG1 . Key enzymes such as CYP1A2 and 3A4 in the human liver mediate the activation of AFG1 to produce cytotoxic and DNA-reactive intermediates . The rate of AFG1-8,9-epoxide formation and its conjugation with glutathione are key parameters in interspecies and interindividual differences in sensitivity to the toxic effect of AFG1 .
Result of Action
The molecular and cellular effects of AFG1’s action include genotoxicity, immunotoxicity, and acute intoxication . It can cause DNA damage, leading to mutations and potentially enhancing genotoxicity . The compound can also cause pathological lesions in various organs, including the liver, spleen, lymph node, kidney, uterus, heart, and lungs .
Action Environment
The action, efficacy, and stability of AFG1 are influenced by various environmental factors. These include temperature, humidity, water or heat stress, soil conditions, mechanical injury on food commodity, and insect and rodent infestations . AFG1 is produced by Aspergillus flavus and Aspergillus parasiticus, which can grow over a wide range of temperatures (12 to 48°C), with an optimum for growth at 37°C . The fungus can increase its population even under many stressful conditions .
科学研究应用
Aflatoxin G1 has several applications in scientific research, particularly in the fields of toxicology, food safety, and cancer research. It is used as a model compound to study the mechanisms of mycotoxin-induced carcinogenesis and to develop methods for detecting and quantifying mycotoxins in food products. Additionally, research on aflatoxin G1 helps in understanding the environmental and agricultural factors that contribute to mycotoxin contamination and in developing strategies to mitigate these risks .
生化分析
Biochemical Properties
Aflatoxin G1 interacts with various enzymes, proteins, and other biomolecules. The reactive form of Aflatoxin G1, Aflatoxin B1-8,9-exo-epoxide, binds to DNA and albumin in blood serum, causing DNA damage . This form can either bind to liver proteins, resulting in acute aflatoxicosis, or to DNA, causing hepatocellular carcinoma .
Cellular Effects
Aflatoxin G1 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The reactive aflatoxin-8, 9-epoxide can affect the mitotic (M) phase, growth process (G1 and G2 phase) and DNA synthesis (S phase) in the cell cycle by disrupting the various check points that regulate the cell cycle development and proliferation leading to deregulation of the cell and hence cancer development .
Molecular Mechanism
Aflatoxin G1 exerts its effects at the molecular level through several mechanisms. It binds to macromolecules like proteins or RNA, causing dysregulation of normal cellular functions and inhibition of proteins, DNA and RNA synthesis . It also undergoes enzymatic and non-enzymatic conversion in AFB1-8,9-dihydroxydiol, that can be further converted in the dialdehyde form .
Temporal Effects in Laboratory Settings
The effects of Aflatoxin G1 change over time in laboratory settings. It has been observed that AF production was highest in solid media at 28 °C and 37 °C and in liquid media at 28 °C
Dosage Effects in Animal Models
The effects of Aflatoxin G1 vary with different dosages in animal models. High concentrations of aflatoxins are most often found in nutritive seeds such as maize, nuts and cereal grains in Africa and rice in China and Southeast Asia . The allowed limits for AFB1 presence in feed for pigs are 20 µg/kg for feed materials, 10 µg/kg for complementary and complete feed materials, 20 µg/kg compound feed for pigs, and 5 µg/kg compound feed for piglets .
Metabolic Pathways
Aflatoxin G1 is involved in several metabolic pathways. It is metabolized to an epoxide in the liver that binds to macromolecules, including nucleic acids . This epoxide form is also involved in other pathways: conjugation with glutathione (GSH) catalysed by Glutathione-S-Transferase (GST) with subsequent excretion as AFB-marcapturate .
Subcellular Localization
Some studies suggest that aflatoxin biosynthesis and export is mediated by vesicles and endosomes
准备方法
Synthetic Routes and Reaction Conditions: Aflatoxin G1 is not typically synthesized in a laboratory setting due to its toxic nature. Instead, it is usually isolated from contaminated food products or fungal cultures. The isolation process involves several steps, including extraction, purification, and identification using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) .
Industrial Production Methods: In industrial settings, the focus is on preventing aflatoxin contamination rather than producing it. This involves stringent quality control measures during the cultivation, harvesting, and storage of crops. Techniques such as proper drying, use of fungicides, and genetic engineering of crops to resist fungal infection are employed to minimize aflatoxin contamination .
化学反应分析
Types of Reactions: Aflatoxin G1 undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its conversion to aflatoxin G2a under acidic conditions, which involves the hydrolysis of the furan ring .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenation reactions using bromine or iodine are also common.
Major Products: The major products formed from these reactions include aflatoxin G2a and various hydroxylated derivatives, which can be detected and quantified using chromatographic techniques .
相似化合物的比较
Aflatoxin B1: Produced by Aspergillus flavus, it is the most potent aflatoxin and a major contaminant in food crops.
Aflatoxin B2: Also produced by Aspergillus flavus, it is less toxic than aflatoxin B1 but still poses significant health risks.
Aflatoxin G2: Produced by Aspergillus parasiticus, it is similar to aflatoxin G1 but with different fluorescence properties under UV light.
Aflatoxin M1: A metabolite of aflatoxin B1 found in milk and dairy products
Uniqueness of Aflatoxin G1: Aflatoxin G1 is unique in its specific fluorescence properties and its production by Aspergillus parasiticus. While it shares many toxicological properties with other aflatoxins, its distinct chemical structure and reactivity make it a valuable compound for studying the mechanisms of mycotoxin-induced carcinogenesis and for developing detection methods .
属性
CAS 编号 |
1165-39-5 |
|---|---|
分子式 |
C17H12O7 |
分子量 |
328.27 g/mol |
IUPAC 名称 |
(3S,7R)-11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione |
InChI |
InChI=1S/C17H12O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h3,5-6,8,17H,2,4H2,1H3/t8-,17+/m0/s1 |
InChI 键 |
XWIYFDMXXLINPU-WNWIJWBNSA-N |
SMILES |
COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C=COC5OC4=C1 |
手性 SMILES |
COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4[C@@H]5C=CO[C@@H]5OC4=C1 |
规范 SMILES |
COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C=COC5OC4=C1 |
颜色/形态 |
Crystals ... exhibits green fluorescence |
熔点 |
245 °C |
Key on ui other cas no. |
1165-39-5 |
物理描述 |
Solid; Exhibits green fluorescence; [Merck Index] Yellow solid; [MSDSonline] |
Pictograms |
Acute Toxic; Health Hazard |
保质期 |
Aflatoxins B1, B2, G1, & G2 in water or chloroform solutions or in solid films were decomposed by UV irridiation. |
溶解度 |
Aflatoxins ... are soluble in methanol, acetone, and chloroform, but only slightly soluble in water and hydrocarbon solvents. Very slightly soluble in water ... ; insoluble in non-polar solvents; freely soluble in moderately polar organic solvents (e.g. chloroform and methanol) and especially in dimethyl sulfoxide |
同义词 |
(7aR,10aS)-3,4,7a,10a-Tetrahydro-5-methoxy-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,12-dione |
蒸汽压力 |
5.86X10-11 mm Hg at 25 °C (est) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Aflatoxin G1 (AFG1), like other aflatoxins, primarily targets DNA. It intercalates between DNA base pairs, particularly favoring B-DNA structures [, ]. This intercalation, while weaker than Aflatoxin B1, can still disrupt DNA replication and transcription [, ]. AFG1 requires metabolic activation to form the reactive 9,10-epoxide, which then forms adducts primarily with the N7 position of guanine [, ]. These adducts can lead to mutations, DNA strand breaks, and ultimately contribute to the development of liver cancer [, ].
A: Yes, AFG1 exposure has been linked to altered metabolic activities in plants. Studies show that AFG1 exposure can reduce chlorophyll content, disrupt protein synthesis, and affect lipid metabolism in various plant species [, ].
A: Yes, studies using human blood lymphocytes have shown that AFG1 can induce apoptosis in a dose- and time-dependent manner [].
ANone: Aflatoxin G1 has a molecular formula of C17H12O7 and a molecular weight of 328.28 g/mol.
A: While both share a coumarin moiety, AFG1 possesses a delta-lactone ring fused to it, while AFB1 has a cyclopentenone ring []. This structural difference contributes to the weaker DNA binding affinity of AFG1 compared to AFB1 [].
A: Research suggests that certain materials can remove AFG1 from solutions. For instance, a study demonstrated that free DNA could efficiently remove AFG1 through intercalation, with a removal efficiency of 93.73% when combined with magnetic beads separation []. Another study showed that a calix[4]arene-functionalized graphene oxide/polydopamine-coated cellulose acetate adsorbent could effectively pre-concentrate AFG1 from corn samples [].
A: No, a study showed that while Prototheca zopfii could effectively remove Kepone from an aqueous solution, it did not bioaccumulate AFG1 [].
A: Yes, temperature significantly influences the production of AFG1 in Aspergillus parasiticus. Cycling temperatures between 35°C and 15°C favored AFG1 production compared to other cycling regimes []. This suggests that the enzymes responsible for AFG1 biosynthesis in A. parasiticus might have different optimal temperatures [].
ANone: Aflatoxin G1 itself is not known to possess catalytic properties. It is a mycotoxin, not a catalyst. Research primarily focuses on its toxicological properties and methods for detection and removal from food and feed.
A: While computational studies specifically focusing on AFG1 are limited within the provided research papers, the use of techniques like NMR to analyze AFG1-DNA interactions suggests the potential application of computational chemistry in understanding its molecular mechanisms [].
A: The presence of a delta-lactone ring in AFG1, as opposed to the cyclopentenone ring in AFB1, makes AFG1 less planar and reduces its DNA binding affinity []. This structural difference also affects the biological activity of their respective epoxides [].
A: Yes, although both AFG1 and AFB1 form guanine N7 adducts, the adducts formed by AFG1 9,10-epoxide are less efficient at inducing various genetic responses compared to those formed by AFB1 8,9-epoxide []. This suggests that structural differences in the adducts themselves contribute to their differing biological activities [].
A: Aflatoxin G1, along with other aflatoxins, is tightly regulated in food and feed worldwide due to its carcinogenic properties. While specific regulations vary between countries and regions, they generally set maximum limits for aflatoxin contamination in various commodities. For instance, the European Commission (EC) has set maximum levels for aflatoxins in different food and feed products [].
A: A toxicokinetic study in broiler chickens showed significant differences in the absorption of AFG1 depending on the route of administration. Oral bioavailability of AFG1 was significantly lower than its intravenous bioavailability, suggesting that absorption from the gastrointestinal tract is incomplete [].
A: In broiler chickens, no phase I or phase II metabolites of AFG1 were detected after either intravenous or oral administration []. This suggests that the compound may be eliminated from the body unchanged or by a pathway not detected in the study.
ANone: Aflatoxin G1 is not a therapeutic agent; therefore, "efficacy" in this context is not applicable. Research focuses on understanding its toxicity and carcinogenicity using both in vitro and in vivo models.
A: Studies have utilized various in vitro systems, including human blood lymphocytes and bacterial systems like Salmonella typhimurium, to investigate the genotoxic and cytotoxic effects of AFG1 [, ]. These systems allow researchers to study the molecular mechanisms of AFG1 toxicity at a cellular level.
A: Yes, rats and broiler chickens have been used as animal models to study AFG1 toxicity [, ]. In rats, chronic exposure to AFG1 through drinking water led to the development of liver and kidney tumors, demonstrating its carcinogenic potential [].
A: While generally considered less toxic than Aflatoxin B1, AFG1 is still a potent carcinogen. Animal studies have shown that chronic exposure to AFG1 can induce liver and kidney tumors [, ].
A: Long-term exposure to even low levels of AFG1 can increase the risk of liver cancer []. This is primarily attributed to its ability to damage DNA and interfere with cellular processes [].
ANone: Aflatoxin G1 is not a drug candidate, so drug delivery and targeting strategies are not applicable. Research primarily focuses on preventing AFG1 formation and reducing exposure.
A: One method to assess chronic human exposure to AFG1 is by measuring the levels of AFG1-lysine adducts in serum albumin []. This biomarker provides an indication of long-term exposure to the toxin.
ANone: Several analytical techniques are used for AFG1 detection and quantification, including:
A: The development of stable isotope dilution analysis (SIDA) using LC-MS/MS has significantly improved the accuracy and reliability of AFG1 quantification in food samples []. This method utilizes isotopically labeled AFG1 standards, allowing for correction of matrix effects and improving measurement precision [].
ANone: The provided research primarily focuses on AFG1 contamination in food and feed and its impact on human health. Information on its environmental impact and degradation pathways is limited within these studies.
ANone: Specific studies on the dissolution and solubility of AFG1 are not included in the provided research papers.
A: Validation of analytical methods for AFG1 quantification is crucial to ensure accuracy and reliability. Studies employing techniques like HPLC-FLD or LC-MS/MS typically report parameters such as linearity, recovery, precision (RSD), limit of detection (LOD), and limit of quantification (LOQ) to demonstrate method validity [, ].
A: Quality control and assurance are paramount in managing AFG1 contamination. This involves implementing measures throughout the food and feed supply chain, from pre-harvest practices to storage and processing, to minimize fungal growth and toxin production. Regular monitoring and analysis of products are essential to ensure compliance with safety regulations [, ].
ANone: Aflatoxin G1 is not a drug and therefore, information regarding drug-transporter interactions is not applicable.
A: While not directly addressed in the provided papers, AFG1 is known to require metabolic activation by cytochrome P450 enzymes, particularly CYP3A enzymes, to exert its toxic effects [, ]. Therefore, studying potential interactions between AFG1 and these enzymes is crucial to understand its metabolism and toxicity.
ANone: The provided research primarily focuses on the toxicological properties of AFG1 and its presence in food and feed. Information on its biocompatibility and biodegradability is limited within these studies.
ANone: Aflatoxin G1 does not have substitutes as it is a naturally occurring mycotoxin. The focus lies on preventing its formation and reducing exposure through various strategies, including:
ANone: As AFG1 is a mycotoxin and not a manufactured product, specific recycling strategies are not applicable. Proper disposal of contaminated materials, according to local regulations, is essential to prevent further contamination and exposure.
ANone: Numerous research institutions, universities, and organizations worldwide are actively involved in AFG1 research. These institutions provide access to advanced equipment, expertise, and resources, including:
A: The discovery of aflatoxins, including AFG1, in the early 1960s marked a significant milestone in mycotoxin research []. Since then, extensive research has been conducted to understand their production, toxicology, and impact on human and animal health. Advancements in analytical techniques, such as HPLC and LC-MS/MS, have enabled more sensitive and accurate detection and quantification of AFG1 in various matrices. Research continues to focus on developing effective strategies to mitigate AFG1 contamination and reduce exposure globally.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


